2-Propenamide, N,N-didodecyl-
Description
Structurally, it can be represented as CH₂=CH–C(=O)–N(C₁₂H₂₅)₂. This compound is hypothesized to exhibit surfactant-like properties due to its twin hydrophobic tails and polar amide headgroup, similar to other N,N-dialkyl-substituted surfactants .
Properties
CAS No. |
86291-70-5 |
|---|---|
Molecular Formula |
C27H53NO |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
N,N-didodecylprop-2-enamide |
InChI |
InChI=1S/C27H53NO/c1-4-7-9-11-13-15-17-19-21-23-25-28(27(29)6-3)26-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-26H2,1-2H3 |
InChI Key |
IXSXIMCFYLTCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C=C |
Origin of Product |
United States |
Chemical Reactions Analysis
General Reactivity of Acrylamide Derivatives
Acrylamides, including N,N-disubstituted variants, are characterized by their α,β-unsaturated carbonyl system (C=C–C=O), which undergoes several key reactions:
-
Nucleophilic Addition : The electron-deficient double bond reacts with nucleophiles (e.g., amines, thiols) via Michael addition .
-
Radical Polymerization : Acrylamides polymerize under radical initiators (e.g., AIBN) to form polyacrylamides, widely used in industrial applications .
-
Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes .
Substituent Effects in N,N-Dialkylacrylamides
The presence of bulky didodecyl groups (C₁₂H₂₅) on the nitrogen atom influences reactivity:
-
Steric Hindrance : Reduces reaction rates in nucleophilic additions or polymerization compared to smaller substituents (e.g., methyl) .
-
Hydrophobicity : Enhances solubility in nonpolar solvents, potentially limiting aqueous-phase reactions .
Polymerization
N,N-Didodecyl-2-propenamide likely undergoes radical polymerization, forming hydrophobic polymers. A comparison with N,N-dimethylacrylamide ( ) highlights substituent-driven differences:
| Property | N,N-Dimethylacrylamide | N,N-Didodecylacrylamide (Predicted) |
|---|---|---|
| Polymer Solubility | Water-soluble | Organic solvent-soluble |
| Reactivity Rate | High (low steric hindrance) | Moderate (high steric hindrance) |
| Applications | Hydrogels, chromatography | Lubricants, surfactants |
Nucleophilic Additions
The α,β-unsaturated system facilitates reactions such as:
-
Thiol-Ene Click Chemistry : Thiols add to the double bond, forming thioether linkages .
-
Amine Conjugation : Primary amines undergo Michael addition, though steric effects from didodecyl groups may slow kinetics .
Oxidation and Reduction
-
Oxidation : The double bond may react with peroxides or metal catalysts (e.g., Mn or Os complexes) to form epoxides or diols .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd) would yield N,N-didodecylpropionamide, though bulky substituents might hinder catalyst access .
Mechanistic Considerations
-
Radical Stability : Bulky N-substituents stabilize radical intermediates during polymerization, potentially favoring longer polymer chains .
-
Electrophilic Pathways : The electron-withdrawing amide group directs electrophiles to the β-carbon of the acrylamide .
Research Gaps and Limitations
No direct studies on N,N-didodecyl-2-propenamide were identified in the provided sources. Current insights are inferred from:
Comparison with Similar Compounds
Gemini Surfactants: (s-Methylene)-1,s-Bis(methyldidodecyl Ammonium Bromide)
- Structure : Twin-tailed quaternary ammonium surfactants with a spacer (s=3, 4, 6) between two N,N-didodecyl ammonium groups .
- Key Properties: Monolayer formation at air/water interfaces, with critical packing dependent on spacer length. Higher surface activity compared to monomeric counterparts like N,N-didodecyl dimethylammonium bromide due to synergistic interactions between twin tails .
- Contrast with Target Compound :
- The target acrylamide lacks a quaternary ammonium head and spacer, likely reducing its ionic character and altering self-assembly behavior.
N-Methyl-N,N-Didodecyl Chitosan (TMC)
- Structure : Polysaccharide derivative with N-methyl and N,N-didodecyl substitutions .
- Key Properties: Forms stable vesicles (50–100 nm diameter) with zeta potentials of +39.5–49.5 mV. Self-assembly pH-dependent; lower pH enhances vesicle formation .
- Contrast with Target Compound :
- The chitosan backbone provides biodegradability and cationic charges absent in the hydrophobic acrylamide derivative.
N,N′-Methylenebisacrylamide (MBAA)
N,N-Didodecyl Octanamide
- Structure : Octanamide (C₈H₁₅CON(C₁₂H₂₅)₂) with twin dodecyl chains .
- Key Properties: Molecular weight 479.87 g/mol; likely a nonionic surfactant.
- Contrast with Target Compound :
- The saturated octanamide backbone may reduce reactivity compared to the unsaturated acrylamide group.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural inference due to lack of direct evidence.
Research Findings and Gaps
- Surfactant Behavior: Evidence from gemini surfactants and TMC suggests that N,N-didodecyl acrylamide may form stable monolayers or vesicles, but experimental validation is needed.
- Reactivity : The acrylamide group’s unsaturation could enable polymerization, unlike saturated analogs (e.g., octanamide) .
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing 2-Propenamide, N,N-didodecyl-?
Answer:
- Synthesis : Utilize radical polymerization or Michael addition reactions under controlled conditions (e.g., inert atmosphere, optimized molar ratios of alkylamine and acryloyl chloride). Monitor reaction progress via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR) to track amine consumption .
- Characterization :
- Structural Analysis : Employ nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm alkyl chain substitution and acrylamide backbone integrity.
- Purity Assessment : Use gas chromatography-mass spectrometry (GC-MS) to detect residual monomers or solvents.
- Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and thermal stability (e.g., phase change data methodologies as in ).
Advanced Question: How can computational modeling and machine learning enhance the prediction of 2-Propenamide, N,N-didodecyl-’s physicochemical properties?
Answer:
- Molecular Dynamics (MD) Simulations : Model self-assembly behavior in aqueous solutions to predict critical micelle concentration (CMC) and aggregation morphology. Tools like GROMACS or LAMMPS can simulate alkyl chain interactions .
- Machine Learning (ML) : Train algorithms on existing acrylamide datasets to predict solubility or viscosity. Integrate experimental data (e.g., from ) with ML frameworks (e.g., TensorFlow) for iterative refinement.
- COMSOL Multiphysics : Simulate mass transfer kinetics in membrane separation processes, leveraging AI-driven parameter optimization as described in .
Advanced Question: How should researchers address contradictions in experimental data related to this compound’s aggregation behavior?
Answer:
- Root-Cause Analysis :
- Methodological Consistency : Ensure uniformity in solvent purity, temperature control, and mixing protocols across experiments (see for theory-guided observation principles).
- Theoretical Re-evaluation : Cross-validate results with computational models (e.g., density functional theory for intermolecular forces) to identify outliers .
- Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to isolate variables causing discrepancies. Reference for pre-test/post-test experimental design frameworks.
Basic Question: What environmental impact assessment strategies are appropriate for 2-Propenamide, N,N-didodecyl-?
Answer:
- Biodegradation Studies : Conduct OECD 301F tests to measure aerobic degradation rates in soil/water matrices. Monitor metabolite formation via high-performance liquid chromatography (HPLC) .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity. Align with green chemistry principles outlined in for sustainable design.
Advanced Question: What theoretical frameworks best explain the amphiphilic behavior of 2-Propenamide, N,N-didodecyl- in colloidal systems?
Answer:
- Critical Packing Parameter (CPP) Theory : Correlate alkyl chain length (C12) and headgroup area to predict micelle/vesicle formation. Validate with small-angle X-ray scattering (SAXS) .
- Flory-Huggins Theory : Model polymer-solvent interactions to explain solubility limits in polar/nonpolar solvents. Combine with experimental phase diagrams .
- Interfacial Thermodynamics : Apply Gibbs adsorption isotherm to quantify surface tension reduction at air-water interfaces .
Basic Question: What safety protocols are critical for handling 2-Propenamide, N,N-didodecyl- in laboratory settings?
Answer:
- Exposure Mitigation : Use fume hoods, nitrile gloves, and sealed reaction vessels to minimize inhalation/skin contact. Reference occupational safety guidelines similar to fentanyl handling in .
- Waste Management : Neutralize residual monomers with aqueous sodium bicarbonate before disposal. Document protocols per institutional hazardous waste policies .
Advanced Question: How can factorial design optimize the synthesis of 2-Propenamide, N,N-didodecyl- derivatives with tailored properties?
Answer:
- Design of Experiments (DoE) : Implement a 2^k factorial design (k = variables: temperature, initiator concentration, monomer ratio). Use Minitab or JMP software to analyze main effects and interactions .
- Response Surface Methodology (RSM) : Maximize yield/purity by modeling quadratic relationships between variables. Validate with central composite designs .
Advanced Question: What interdisciplinary approaches integrate 2-Propenamide, N,N-didodecyl- into functional materials research?
Answer:
- Nanocomposites : Combine with graphene oxide or silica nanoparticles for enhanced mechanical stability. Characterize dispersion via transmission electron microscopy (TEM) .
- Drug Delivery Systems : Encapsulate hydrophobic drugs in micelles and assess release kinetics using dialysis membranes (UV-Vis monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
